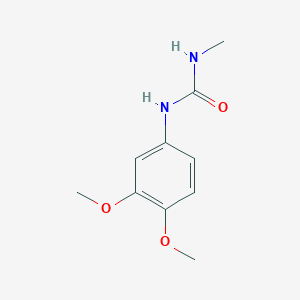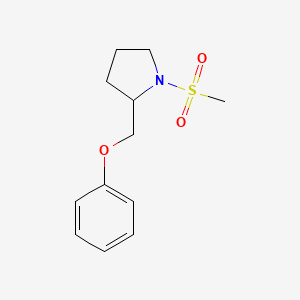![molecular formula C20H21N3OS B7596081 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide, also known as BITA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BITA is a thioamide derivative of imidazole, which is a five-membered heterocyclic compound with a nitrogen atom in the ring.
Mécanisme D'action
The exact mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of various molecules, such as prostaglandins and leukotrienes. This compound may also act by inhibiting the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. This compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. This compound is readily available and can be synthesized in large quantities. This compound is also stable under various conditions, which makes it suitable for use in various assays. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its properties and interactions with other molecules are not fully understood. Therefore, further studies are needed to fully characterize the compound and its potential applications.
Orientations Futures
There are several future directions for the study of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide. One direction is to further investigate the mechanism of action of this compound and its interactions with other molecules. Another direction is to study the potential applications of this compound in the treatment of various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for use in lab experiments. Overall, this compound has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide involves the reaction of 2-phenylethylamine with 1-benzyl-1H-imidazole-2-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the product is obtained by simple filtration and recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(21-12-11-17-7-3-1-4-8-17)16-25-20-22-13-14-23(20)15-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLHQKJUOVCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)

![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)

![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)